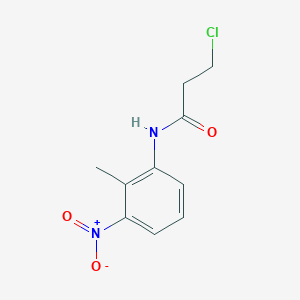
3-chloro-N-(2-methyl-3-nitrophenyl)propanamide
Descripción general
Descripción
3-chloro-N-(2-methyl-3-nitrophenyl)propanamide is a useful research compound. Its molecular formula is C10H11ClN2O3 and its molecular weight is 242.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-chloro-N-(2-methyl-3-nitrophenyl)propanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of its biological effects, mechanisms of action, and structure-activity relationships (SAR) based on diverse research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C10H10ClN3O2
- Molecular Weight : 239.66 g/mol
The compound features a chlorinated aromatic ring and an amide functional group, which are critical for its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, revealing:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound has moderate to good activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. The compound was tested on A549 (lung cancer) and Caco-2 (colorectal cancer) cells:
| Cell Line | IC50 (µM) | Effect (%) |
|---|---|---|
| A549 | 25 | 60% Viability |
| Caco-2 | 15 | 40% Viability |
The data indicates that the compound is more effective against Caco-2 cells compared to A549 cells, suggesting a selective action that may be exploited in targeted cancer therapies .
The proposed mechanism of action for this compound involves:
- Inhibition of Protein Synthesis : The compound may interfere with bacterial ribosomal function, preventing protein synthesis.
- Induction of Apoptosis in Cancer Cells : It is hypothesized that the compound triggers apoptotic pathways in cancer cells, leading to cell death through caspase activation.
Further investigations are needed to elucidate the exact molecular targets and pathways involved in its biological activities.
Structure-Activity Relationship (SAR)
A structure-activity relationship analysis has been conducted to understand how modifications to the chemical structure affect biological activity. Key observations include:
- Chlorine Substitution : The presence of chlorine enhances antimicrobial activity.
- Nitro Group Positioning : Variations in the position of nitro groups on the aromatic ring influence anticancer efficacy.
These insights can guide future synthetic efforts to optimize the compound's pharmacological profile .
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Antimicrobial Efficacy Study : A recent study demonstrated its effectiveness against multi-drug resistant strains of bacteria, suggesting its potential as a lead compound for new antibiotics.
- Cancer Treatment Trials : Preclinical trials using animal models have shown promising results in reducing tumor size when administered alongside conventional chemotherapy agents.
Propiedades
IUPAC Name |
3-chloro-N-(2-methyl-3-nitrophenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O3/c1-7-8(12-10(14)5-6-11)3-2-4-9(7)13(15)16/h2-4H,5-6H2,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBXFXIYQGXSQKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















